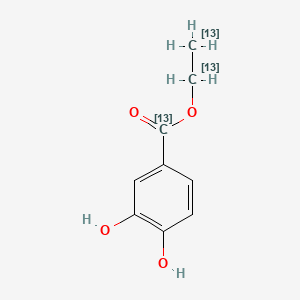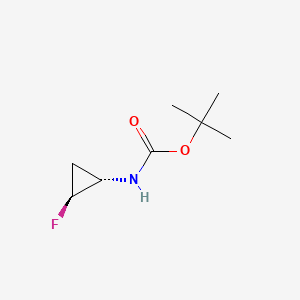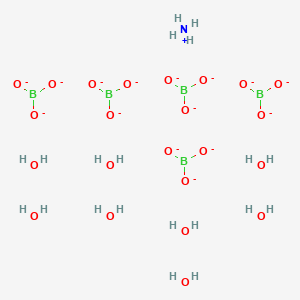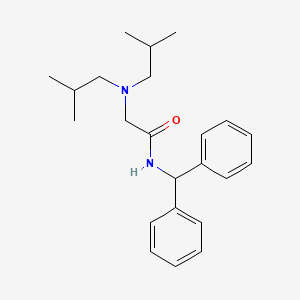![molecular formula C10H11N3 B13831882 1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13831882.png)
1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene is a heterocyclic compound with a unique tricyclic structure. It is known for its stability and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of three nitrogen atoms and a fused ring system, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a suitable amine with a diene or alkyne in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
1-Azatricyclo[7.3.1.0^5,13]trideca-5,7,9(13)-triene: Known for its stability and use in organic synthesis.
3-Azatricyclo[7.3.1.0^5,13]trideca-1(12),5(13),6,8,10-pentaen-2-one: Used in various chemical reactions and as a precursor for other compounds.
11,13-Dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: Investigated for its potential biological activities.
Uniqueness
1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene stands out due to its unique tricyclic structure and the presence of three nitrogen atoms. This configuration imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H11N3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene |
InChI |
InChI=1S/C10H11N3/c1-3-8-10-9(4-1)12-7-13(10)6-2-5-11-8/h1,3-4,7,11H,2,5-6H2 |
InChIキー |
SPVXXEFJIGIROX-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=CC=CC3=C2N(C1)C=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13831800.png)
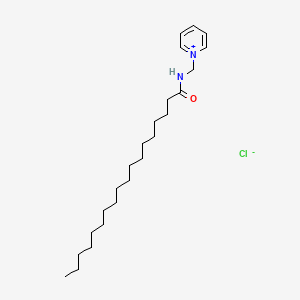
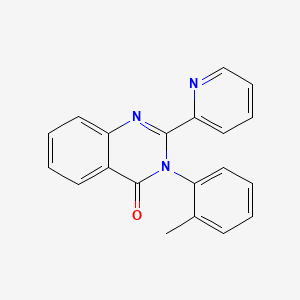
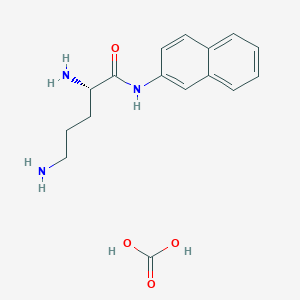
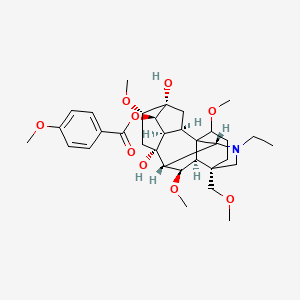
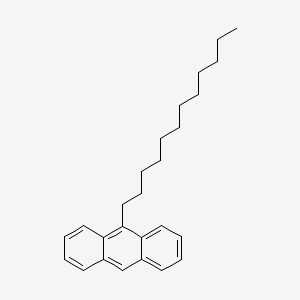
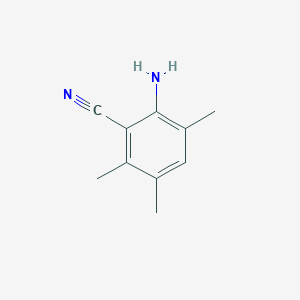

![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)
